molecular formula C21H19N3OS B11426589 3-(2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11426589
M. Wt: 361.5 g/mol
InChI Key: FSRSAKNSTJWEDN-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Heterocyclic: It contains a ring structure with atoms other than carbon (in this case, sulfur and nitrogen).

    Aromatic Rings: The compound features two aromatic rings (phenyl groups) and a thiadiazine ring fused together.

    Functional Groups: The nitrile group (-C≡N) is attached to the thiadiazine ring.

Preparation Methods

Two main synthetic routes lead to this compound:

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: These depend on the specific reaction type.

    Major Products: These reactions yield derivatives of the pyrimido[4’,5’:4,5]pyrido[2,1-b][1,3,5]thia(seleno)diazine core.

Scientific Research Applications

    Chemistry: Studying its reactivity and derivatives.

    Biology and Medicine: Investigating potential pharmacological properties.

    Industry: Exploring applications in materials science or catalysis.

Mechanism of Action

    Targets: Molecular targets remain to be fully elucidated.

    Pathways: Further research is needed to understand its effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

3-(2-methylphenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H19N3OS/c1-15-7-5-6-10-19(15)23-13-24-20(25)11-17(16-8-3-2-4-9-16)18(12-22)21(24)26-14-23/h2-10,17H,11,13-14H2,1H3

InChI Key

FSRSAKNSTJWEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4

Origin of Product

United States

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